molecular formula C18H20N4O B12224024 2-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide

2-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide

Cat. No.: B12224024
M. Wt: 308.4 g/mol
InChI Key: NPPRMUSMOKIWQZ-UHFFFAOYSA-N
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Description

2-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide is a synthetic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the biological context. It can modulate cellular signaling pathways, leading to various biological effects such as apoptosis, cell proliferation, and immune response.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.

    1,2,4-Triazolo[4,3-a]pyrazine: Studied for its potential as a dual c-Met/VEGFR-2 inhibitor.

    1,2,4-Triazolo[4,3-a]pyridine: Similar core structure with varying biological activities.

Uniqueness

2-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide is unique due to its specific combination of the triazolopyridine core with the phenyl and butanamide moieties

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

2-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide

InChI

InChI=1S/C18H20N4O/c1-2-15(14-8-4-3-5-9-14)18(23)19-12-11-17-21-20-16-10-6-7-13-22(16)17/h3-10,13,15H,2,11-12H2,1H3,(H,19,23)

InChI Key

NPPRMUSMOKIWQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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